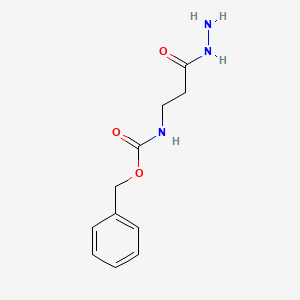
Benzyl (3-hydrazino-3-oxopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Benzyl (3-hydrazino-3-oxopropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydrazino-3-oxopropionic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Benzyl (3-hydrazino-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazino group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Benzyl (3-hydrazino-3-oxopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
作用機序
The mechanism of action of Benzyl (3-hydrazino-3-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
Benzyl (3-hydrazino-3-oxopropyl)carbamate can be compared with other similar compounds, such as:
- Benzyl (2-hydrazinyl-2-oxoethyl)carbamate
- Benzyl (2-oxopropyl)carbamate
These compounds share structural similarities but differ in their specific functional groups and chemical properties.
生物活性
Benzyl (3-hydrazino-3-oxopropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its carbamate functional group, which plays a significant role in its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its application in medicinal chemistry and drug design.
The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes and proteins, thereby affecting cellular processes such as DNA replication and protein synthesis. Ongoing research aims to elucidate the exact molecular pathways involved.
Biological Activities
Antimicrobial Properties :
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent.
Anticancer Properties :
The compound has also been studied for its anticancer potential. Initial findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further investigations are necessary to determine its efficacy across different cancer types and its potential as a chemotherapeutic agent.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in controlled laboratory settings. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity :
In a preliminary study assessing the anticancer effects of this compound on human cancer cell lines, results indicated a dose-dependent decrease in cell viability. The compound was tested against several cancer types, including breast and colon cancer.Cancer Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HCT116 (Colon Cancer) 10
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the chemical structure have been explored to improve potency and selectivity against target cells. Additionally, research is ongoing to identify potential synergistic effects when combined with other therapeutic agents.
特性
IUPAC Name |
benzyl N-(3-hydrazinyl-3-oxopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c12-14-10(15)6-7-13-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDIAGBOIATQQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













